molecular formula C14H16N2O5 B1518813 tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate CAS No. 914349-15-8

tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate

Cat. No.: B1518813
CAS No.: 914349-15-8
M. Wt: 292.29 g/mol
InChI Key: QVGICZVMKUNGTL-UHFFFAOYSA-N
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Description

Compounds like “tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by a carbonyl adjacent to an ether linkage .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the presence of functional groups, and the molecular weight .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, esters can undergo reactions like hydrolysis, reduction, and Claisen condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined using various laboratory techniques .

Scientific Research Applications

Catalytic Oxidation Processes

Selective aerobic oxidation of allylic and benzylic alcohols has been catalyzed by related N-hydroxyindole compounds in the presence of copper(I) chloride. This process is significant for chemoselectively converting primary and secondary allylic and benzylic alcohols into their corresponding α,β-unsaturated carbonyl compounds, demonstrating utility in fine chemical synthesis and potentially pharmaceuticals (Shen et al., 2012).

Radical Addition/Cyclization Reactions

The use of tert-butyl peroxide (DTBP) for the carbomethylation of arylacrylamides, leading to indolin-2-one derivatives, showcases the versatility of tert-butyl groups in facilitating radical-mediated synthetic transformations. Such methodologies could be applied to the synthesis of complex indole derivatives, indicating potential pathways for modifying or synthesizing related compounds (Dai et al., 2014).

Magnetic Properties and Material Science

Research into the crystallography and magnetism of compounds containing tert-butyl and nitroxide groups has provided insights into their potential as materials with unique magnetic properties. For example, the study of 3-(N-tert-butyl-N-aminoxyl)benzoic acid reveals its potential in designing materials with specific magnetic interactions and phase changes at low temperatures (Baskett & Lahti, 2005).

Fluorescence Sensing and Chemosensors

The development of rhodamine-based compounds for dual chemosensing of metal ions illustrates the applicability of tert-butyl derivatives in creating sensitive and selective sensors. These compounds have been used to detect Zn2+ and Al3+ ions with distinctly separated excitation and emission wavelengths, highlighting the role of tert-butyl groups in designing functional materials for environmental and biological sensing (Roy et al., 2019).

Synthesis and Chemical Transformations

The synthesis of various organic compounds, including spirocyclic indoline lactones and N,O-disubstituted 3-hydroxymethyl-7-aminocephalosporanic acid, demonstrates the utility of tert-butyl groups in complex molecule construction. These studies highlight the role of tert-butyl derivatives in pharmaceutical synthesis and the development of new antibiotics and anti-inflammatory agents (Hodges et al., 2004); (Veinberg et al., 1996).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some compounds might interact with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and physical properties. Material Safety Data Sheets (MSDS) provide information about the potential hazards of a compound and the precautions that should be taken when handling it .

Future Directions

The future directions for the study of a compound depend on its potential applications. This could include further studies to better understand its properties, the development of new synthesis methods, or research into potential uses .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-7-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)10-5-4-6-11(12(10)15)16(19)20/h4-7,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGICZVMKUNGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654329
Record name tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-15-8
Record name 1,1-Dimethylethyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(hydroxymethyl)-7-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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